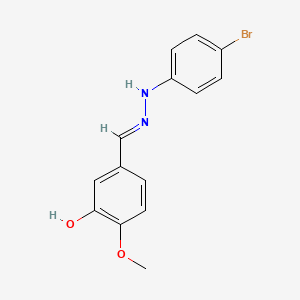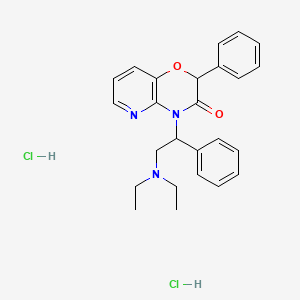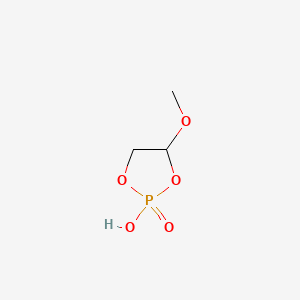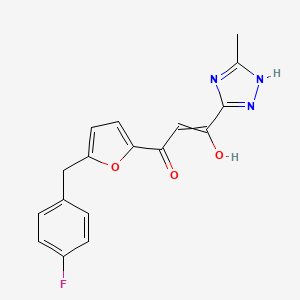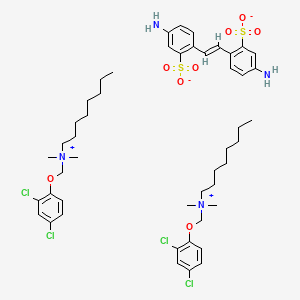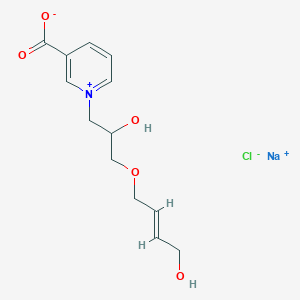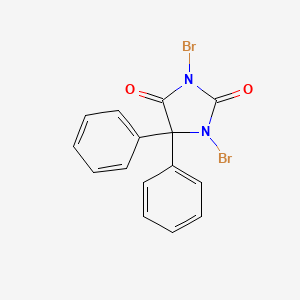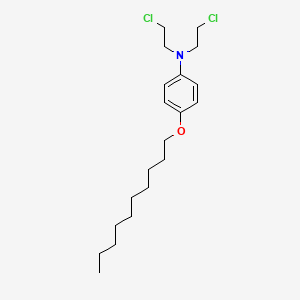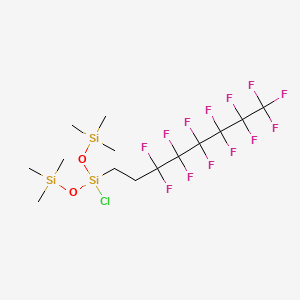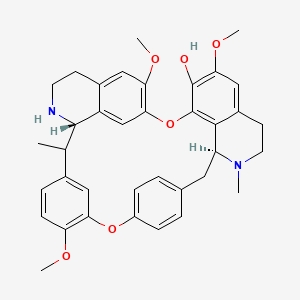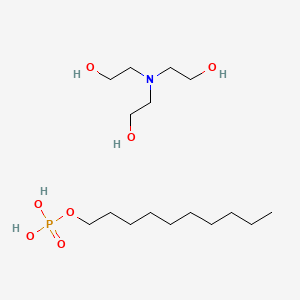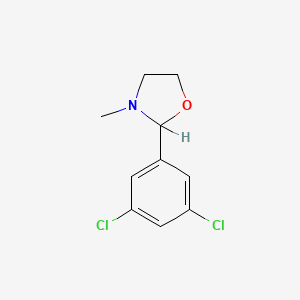
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a sulfobenzylamino group, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The dimethylamino and sulfobenzylamino groups are then added using nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and pathway analysis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole rings and acetic acid groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups.
Dimethylamino derivatives: Compounds with dimethylamino groups.
Uniqueness
The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Número CAS |
102367-78-2 |
|---|---|
Fórmula molecular |
C21H22ClN3O5S2 |
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[[2-(dimethylamino)phenyl]methyl]sulfamic acid |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-24(2)17-7-5-4-6-15(17)13-25(32(27,28)29)21-23-20(14-8-10-16(22)11-9-14)18(31-21)12-19(26)30-3/h4-11H,12-13H2,1-3H3,(H,27,28,29) |
Clave InChI |
FQZHGOARMFBINM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


